molecular formula C24H28N2O6 B13570223 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid

Cat. No.: B13570223
M. Wt: 440.5 g/mol
InChI Key: JXGWJAPIZKYLJX-FQEVSTJZSA-N
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Description

This compound is a chiral α-amino acid derivative featuring two orthogonal protecting groups:

  • tert-butoxycarbonyl (Boc) on the α-amino group.
  • 9-fluorenylmethyloxycarbonyl (Fmoc) on the β-amino group, which is additionally methylated.

Its molecular formula is C₂₄H₂₈N₂O₆ with a molecular weight of 440.50 g/mol . The Boc and Fmoc groups are widely used in peptide synthesis for their orthogonal deprotection strategies: Boc is acid-labile, while Fmoc is base-labile.

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2S)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C24H28N2O6/c1-24(2,3)32-22(29)25-20(21(27)28)13-26(4)23(30)31-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,25,29)(H,27,28)/t20-/m0/s1

InChI Key

JXGWJAPIZKYLJX-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid typically involves the protection of amino acids. The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group, while the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is used to protect the secondary amino group. The synthesis involves multiple steps, including the activation of carboxyl groups and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of deprotection and coupling, ensuring high yield and purity. The process is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The protective groups can be selectively removed under specific conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Acidic or basic conditions can be used to remove the Boc and Fmoc groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in the synthesis of peptides and proteins. Its protective groups allow for the stepwise construction of complex molecules without unwanted side reactions.

Biology

In biological research, it is used to study protein structure and function. The compound can be incorporated into peptides that mimic natural proteins, allowing researchers to investigate their properties.

Medicine

In medicine, it is used in the development of peptide-based drugs. The protective groups ensure that the peptides remain stable and active in the body.

Industry

In the industrial sector, it is used in the production of synthetic peptides for various applications, including cosmetics and food additives.

Mechanism of Action

The compound exerts its effects through its protective groups. The Boc and Fmoc groups prevent unwanted reactions during peptide synthesis, ensuring that the desired peptide sequence is obtained. The molecular targets are the amino groups of the amino acids, and the pathways involved include the activation and coupling of carboxyl groups.

Comparison with Similar Compounds

Key Structural Variations and Functional Groups

The following table summarizes critical differences between the target compound and analogous derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications CAS No. References
(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid C₂₄H₂₈N₂O₆ 440.50 β-methylamino, Boc (α), Fmoc (β) 446847-80-9
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-Tolyl substituent, Fmoc (α) 211637-75-1
(2S)-3-(carbamoylamino)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid C₁₉H₁₉N₃O₅ 369.37 β-carbamoylamino, Fmoc (α) 1192601-91-4
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)propanoic acid C₃₀H₃₂N₂O₆ 516.58 Boc-protected aminomethylphenyl, Fmoc (α) 1217808-42-8
(S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorobenzyl)propanoic acid Not provided Not provided 4-Fluorobenzyl, Fmoc (α) 1260601-29-3

Functional and Reactivity Differences

Steric and Electronic Effects: The β-methylamino group in the target compound increases steric hindrance compared to unmodified β-amino derivatives (e.g., the carbamoylamino variant in ). This may reduce nucleophilicity, affecting coupling efficiency in peptide synthesis. Aromatic substituents (e.g., o-tolyl in , 4-fluorobenzyl in ) enhance lipophilicity and may influence membrane permeability in biological applications.

Orthogonal Protection Strategies :

  • The dual Boc/Fmoc protection in the target compound allows sequential deprotection, unlike single-protected analogs (e.g., Fmoc-only derivatives in ).

Biological Activity :

  • Analogs with indole or phenyl groups (e.g., ) are explored as HIV-1 entry inhibitors, highlighting the role of aromaticity in target binding .

Biological Activity

The compound (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid, commonly referred to as Fmoc-Trp(Boc)-OH, is a derivative of tryptophan that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme inhibition, receptor binding, and cellular assays, which are essential for understanding its therapeutic applications.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • A tert-butoxycarbonyl (Boc) protecting group.
  • A fluorenylmethoxycarbonyl (Fmoc) moiety.
  • An amino acid backbone that is crucial for its biological interactions.

The unique structural components contribute to the compound's lipophilicity and potential interactions with various biological targets, enhancing its efficacy in therapeutic applications.

The mechanism of action for (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoic acid involves:

  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes involved in key metabolic pathways. For instance, it interacts with the InhA enzyme, crucial for fatty acid biosynthesis in Mycobacterium tuberculosis, demonstrating significant inhibitory activity against this pathogen .
  • Receptor Binding : The fluorenyl group enhances binding to hydrophobic pockets in target proteins, facilitating effective interaction through hydrogen bonding and π-π stacking .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example:

  • Inhibition of Mycobacterium tuberculosis : Studies have demonstrated that certain derivatives can effectively inhibit the growth of multi-drug resistant strains of M. tuberculosis .

Neuroprotective Effects

Some analogs have been investigated for their neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. These effects may be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress .

Anti-inflammatory Properties

The compound may influence inflammatory pathways by modulating cytokine production and immune responses. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of InhA : A study focused on the synthesis and screening of 3-(9H-fluoren-9-yl)pyrrolidine derivatives revealed that specific modifications could enhance inhibitory activity against InhA, highlighting the importance of structural optimization in developing effective antimicrobial agents .
  • Antiproliferative Activity : Research on fluorenone derivatives indicated that certain structural modifications could significantly increase antiproliferative activity against cancer cell lines, suggesting potential applications in oncology .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Fmoc-Trp(Boc)-OHAntimicrobialInhibits InhA enzyme
Fluorenone DerivativesAntiproliferativeTopoisomerase inhibition
9H-Fluorene AnalogNeuroprotectiveModulates neurotransmitter systems

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